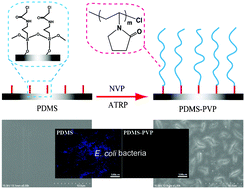Poly(N-vinylpyrrolidone)-grafted poly(dimethylsiloxane) surfaces with tunable microtopography and anti-biofouling properties†
RSC Advances Pub Date: 2013-01-24 DOI: 10.1039/C3RA23069D
Abstract
Novel antifouling (AF)/fouling release (FR) surfaces based on poly(N-vinylpyrrolidone) (PVP)-grafted poly(dimethylsiloxane) (PDMS) have been developed using surface-initiated atom transfer

Recommended Literature
- [1] Catalysis of the transfer of hydrogen from propan-2-ol to αβ-unsaturated ketones by organoiridium compounds. A carbon–iridium compound containing a chelate keto-group
- [2] Dynamics and rheology of vesicles under confined Poiseuille flow
- [3] Broad temperature plateau for high ZTs in heavily doped p-type SnSe single crystals†
- [4] pH-dependent self-assembly of EAK16 peptides in the presence of a hydrophobic surface: Coarse-grained molecular dynamics simulation
- [5] A mitochondria-targeted colorimetric and ratiometric fluorescent probe for biological SO2 derivatives in living cells†
- [6] A novel paramagnetic molecular superconductor formed by bis(ethylenedithio)tetrathiafulvalene, tris(oxalato)ferrate(iii) anions and bromobenzene as guest molecule: ET4[(H3O)Fe(C2O4)3]·C6H5Br†
- [7] Highly effective SERS substrates based on an atomic-layer-deposition-tailored nanorod array scaffold†
- [8] Contents list
- [9] Towards the low-sensitive and high-energetic co-crystal explosive CL-20/TNT: from intermolecular interactions to structures and properties
- [10] Thymus pulegioides L. as a rich source of antioxidant, anti-proliferative and neuroprotective phenolic compounds†

Journal Name:RSC Advances
Research Products
-
CAS no.: 14847-23-5









